molecular formula C13H13N3 B13523097 2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine

2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine

Cat. No.: B13523097
M. Wt: 211.26 g/mol
InChI Key: DDTJXJNVCFOYAR-UHFFFAOYSA-N
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Description

2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine typically involves the cyclization of amido-nitriles. One such method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This regulation is crucial for its antiproliferative activities against certain cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine is unique due to its naphthoimidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(1H-benzo[f]benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H13N3/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13/h1-4,7-8H,5-6,14H2,(H,15,16)

InChI Key

DDTJXJNVCFOYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN

Origin of Product

United States

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